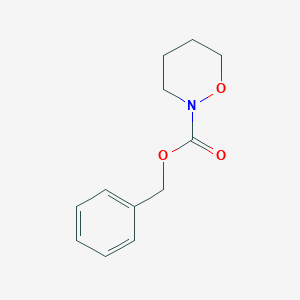

Benzyl oxazinane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl oxazinane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(13-8-4-5-9-16-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJCCQHMRUJLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Chemical Reactivity of Benzyl Oxazinane 2 Carboxylate Derivatives

Ring-Opening Transformations of Oxazinane Systems

The oxazinane ring is susceptible to cleavage under various conditions, primarily involving the scission of the relatively weak nitrogen-oxygen (N-O) bond or hydrolytic opening of related unsaturated systems.

The N-O bond in 1,2-oxazinanes and their five-membered ring counterparts, isoxazolidines, is a key reactive site. Its cleavage, often achieved through reductive methods, provides access to valuable 1,4-aminoalcohols and other functionalized molecules. A variety of reagents and catalytic systems have been developed to facilitate this transformation.

Common methods for the reductive cleavage of the N-O bond in isoxazolidines include hydrogenolysis with catalysts like Raney nickel, as well as reduction with reagents such as lithium aluminum hydride (LiAlH4), titanium(III) chloride (TiCl3), and samarium(II) iodide (SmI2). nih.gov Molybdenum hexacarbonyl (Mo(CO)6) has also been employed for this purpose. nih.govresearchgate.net The choice of reagent can influence the reaction outcome and compatibility with other functional groups in the molecule.

For instance, studies on 2-isoxazolines fused to bicyclic systems have shown that the combination of Raney nickel and aluminum chloride (AlCl3) in a methanol/water mixture is effective for N-O bond cleavage, leading to the formation of β-hydroxyketones. nih.govresearchgate.net This suggests a process involving both reductive cleavage and subsequent imine hydrolysis. nih.gov In some cases, metal-free reductive cleavage methods have also been developed, utilizing neutral organic super-electron donors to break the N-O bond in related systems like Weinreb amides. organic-chemistry.org

The mechanism of N-O bond cleavage can be influenced by the catalyst and substrate structure. For example, iron(III)-catalyzed reactions of certain nitrones can lead to selective N-O bond cleavage and subsequent cyclization to form pyridines or isoxazolines, depending on the specific iron catalyst used. rsc.org Furthermore, ruthenium catalysts have been shown to promote a self-hydride transferring cleavage of N-O bonds in isoxazolidines, leading to a rearrangement to N-H 1,3-oxazinanes. acs.org

Table 1: Reagents for N-O Bond Cleavage in Isoxazolidine and Related Systems

| Reagent/Catalyst | Description | Reference |

|---|---|---|

| Raney nickel/H2 | A common method for hydrogenolysis. | nih.gov |

| LiAlH4 | A powerful reducing agent for N-O bond cleavage. | nih.gov |

| TiCl3 | A reagent used for the reduction of the N-O bond. | nih.gov |

| SmI2 | A single-electron transfer reagent for N-O bond cleavage. | nih.gov |

| Mo(CO)6 | A transition metal carbonyl used for N-O bond cleavage. | nih.govresearchgate.net |

| Raney nickel/AlCl3 | Effective for cleavage in fused bicyclic isoxazolines. | nih.govresearchgate.net |

| Iron(III) catalysts | Can control cyclization and selective N-O bond cleavage. | rsc.org |

| Ruthenium catalysts | Promotes self-hydride transferring cleavage and rearrangement. | acs.org |

Hydrolytic Ring Opening of 3,6-Dihydro-2H-1,2-oxazine Acetals

The hydrolytic ring opening of acetals within 3,6-dihydro-2H-1,2-oxazine systems represents another important transformation. This reaction typically occurs under acidic conditions, leading to the formation of intermediates that can be further elaborated. For example, the acid-catalyzed deprotection of a dimethyl acetal (B89532) group in related pyridone systems can yield reactive aldehyde intermediates. mdpi.com These intermediates are then poised for subsequent intramolecular reactions, leading to the formation of more complex polycyclic structures. mdpi.com The specific conditions, such as the type and concentration of the acid, can influence the reaction rate and the stability of the resulting products.

Electrophilic and Nucleophilic Reactivity of the Oxazinane Moiety

The oxazinane ring possesses both nucleophilic and electrophilic character, allowing it to react with a range of reagents. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbon atoms adjacent to the heteroatoms can be susceptible to nucleophilic attack, particularly if activated.

Nucleophilic substitution reactions have been observed in fused oxazino systems. For instance, oxazino[3,2-b]indazoles react with various nucleophiles, including thiolates, alkoxides, and amines, under microwave conditions to yield substituted 1H-indazolones. nih.gov This transformation proceeds through a nucleophilic attack on the oxazine (B8389632) ring, leading to ring opening and subsequent rearrangement.

Conversely, the oxazinane ring can exhibit electrophilic character. For example, the synthesis of pyrrolooxazinone derivatives can be achieved through an electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters. beilstein-journals.org In this process, the alkyne is activated by an electrophile like iodine, followed by a nucleophilic attack from an ester oxygen atom onto the activated alkyne, leading to the formation of the oxazinone ring. beilstein-journals.org

The reactivity of the oxazinane moiety is also influenced by the presence of substituents. Electron-withdrawing groups can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the nucleophilicity of the nitrogen atom.

Intramolecular Rearrangements and Cyclizations within Oxazinane Structures

Oxazinane derivatives can undergo a variety of intramolecular rearrangements and cyclizations, often leading to the formation of new heterocyclic systems. These transformations can be triggered by heat, light, or the presence of catalysts.

One notable example is the Meisenheimer rearrangement of aziridine (B145994) N-oxides, which can be formed from the reaction of α,β-unsaturated nitrones with dimethylsulfoxonium methylide. This rearrangement leads to the formation of 3,6-dihydro-2H-1,2-oxazines. researchgate.net

Intramolecular cyclizations are also a key feature of oxazinane chemistry. As mentioned previously, the electrophilic cyclization of N-alkyne-substituted pyrrole esters provides a route to pyrrolooxazinone derivatives. beilstein-journals.org Similarly, metal-catalyzed intramolecular alkoxylations of alkynols can lead to the formation of dihydropyran and dihydro-1,4-oxazine derivatives, which share structural similarities with oxazinane systems. cdmf.org.br These reactions often proceed through the formation of a metal vinylidene intermediate, followed by an intramolecular nucleophilic attack by a hydroxyl group. cdmf.org.br

Reductive cyclization of dioximes has been shown to be a viable method for the synthesis of piperazine (B1678402) rings, which can be considered a related nitrogen-containing heterocycle. mdpi.comnih.gov This process involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then undergoes cyclization. mdpi.com

Reactivity at the Carboxylate Functionality of Benzyl (B1604629) Oxazinane-2-carboxylate

The benzyl carboxylate group at the 2-position of the oxazinane ring is a key functional handle that can undergo various transformations, most notably hydrolysis and transesterification.

The hydrolysis of the benzyl ester in benzyl oxazinane-2-carboxylate results in the corresponding carboxylic acid. This reaction can be carried out under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of benzyl esters towards hydrolysis can be influenced by substituents on the benzyl group. thieme-connect.de For example, a 4-chlorobenzyl ester is more stable towards acid-catalyzed hydrolysis than the corresponding benzyl ester. thieme-connect.de The hydrolysis of benzyl esters can also be achieved with water in the liquid phase at elevated temperatures, without the need for strong acids or bases. google.com

Transesterification, the conversion of one ester to another, can be achieved by reacting the benzyl ester with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. Porous polymeric acid catalysts have been shown to be effective for the transesterification of various esters, including benzyl acetate. researchgate.net

Table 2: Summary of Reactivity of this compound Derivatives

| Section | Type of Reaction | Key Features |

|---|---|---|

| 3.1.1 | Ring-Opening (N-O Cleavage) | Reductive cleavage using reagents like Raney nickel, LiAlH4, or catalytic systems. |

| 3.1.2 | Ring-Opening (Hydrolytic) | Acid-catalyzed opening of acetal-containing dihydro-oxazine systems. |

| 3.2 | Electrophilic/Nucleophilic Reactivity | Nitrogen acts as a nucleophile; adjacent carbons can be electrophilic. |

| 3.3 | Intramolecular Rearrangements/Cyclizations | Includes Meisenheimer rearrangement and metal-catalyzed cyclizations. |

| 3.4.1 | Ester Hydrolysis/Transesterification | Cleavage or transformation of the benzyl ester group under acidic or basic conditions. |

Amidation and Other Carboxylic Acid Transformations

The transformation of the carboxylic acid functional group is a cornerstone of organic synthesis, enabling the formation of a diverse array of derivatives. In the context of this compound, the ester moiety serves as a versatile precursor for various functional groups, most notably amides. While specific mechanistic studies and detailed research findings on the amidation and other carboxylic acid transformations of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of benzyl esters and related heterocyclic systems.

The direct conversion of esters to amides, known as aminolysis, is a fundamentally important reaction. Generally, this transformation requires activation of the ester or the use of forcing conditions due to the lower reactivity of esters compared to other acylating agents like acid chlorides or anhydrides.

Several catalytic systems have been developed to facilitate the direct amidation of esters, which could be applicable to this compound. These methods offer milder reaction conditions and broader substrate scope.

One approach involves the use of Lewis acid catalysts. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of various esters with amines. The proposed mechanism involves the coordination of the ester's carbonyl oxygen to the Lewis acidic metal center, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.

Another strategy employs the in situ generation of a more reactive acylating species. A facile one-pot transformation of benzyl esters into amides can be achieved using a combination of α,α-dichlorodiphenylmethane and a catalytic amount of iron(III) chloride (FeCl₃). In this process, the benzyl ester is believed to be converted into a highly reactive acid chloride intermediate, which then readily reacts with an amine to furnish the corresponding amide in high yield under mild conditions.

The general scheme for the conversion of a benzyl ester to an amide can be represented as follows:

| Reactant (Benzyl Ester) | Reagent/Catalyst | Product (Amide) | General Observations |

| This compound | Amine (R¹R²NH) | N-substituted oxazinane-2-carboxamide | Direct aminolysis often requires high temperatures or prolonged reaction times. |

| This compound | Amine, Nb₂O₅ | N-substituted oxazinane-2-carboxamide | Catalytic amidation proceeds under milder conditions. |

| This compound | Amine, C₆H₅CCl₂C₆H₅, FeCl₃ (cat.) | N-substituted oxazinane-2-carboxamide | In situ formation of an acid chloride intermediate facilitates the reaction. |

Beyond amidation, other transformations of the carboxylic acid group, accessed via the benzyl ester, are plausible. These include:

Hydrolysis: The benzyl ester can be cleaved to yield the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. Catalytic hydrogenation is also a common method for the debenzylation of benzyl esters, proceeding under neutral conditions and often providing the carboxylic acid in high purity.

Reduction: The ester can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for this transformation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the benzyl group for another alkyl or aryl group.

It is important to note that the specific reaction conditions and outcomes for this compound would be influenced by the nature of any substituents on the oxazinane ring and the nitrogen atom. These groups could affect the steric accessibility of the ester carbonyl and the electronic properties of the molecule, thereby modulating its reactivity. Detailed experimental studies on this compound itself would be necessary to fully elucidate the optimal conditions and mechanistic pathways for its various carboxylic acid transformations.

Stereochemical Control and Chiral Applications in Benzyl Oxazinane 2 Carboxylate Chemistry

Enantioselective and Diastereoselective Synthesis

Achieving high levels of enantiomeric and diastereomeric purity is a key objective in the synthesis of benzyl (B1604629) oxazinane-2-carboxylate and its derivatives. This is accomplished through various strategic approaches, primarily involving asymmetric catalysis and leveraging substrate-inherent stereochemical information.

Asymmetric catalysis provides a powerful and atom-economical route to chiral oxazinanes. The use of chiral catalysts enables the formation of the heterocyclic ring from prochiral precursors with high enantioselectivity. One notable strategy involves the catalytic, enantioselective synthesis of six-membered cyclic carbamates from unsaturated amines through CO2 capture. nih.govnih.govacs.org This approach utilizes a bifunctional organocatalyst that activates the amine substrate towards CO2 addition and subsequent enantioselective intramolecular cyclization.

The reaction of an unsaturated amine with carbon dioxide, in the presence of a chiral bis(amidine)-triflimidic acid catalyst, can generate a carbamic acid intermediate. This intermediate is then guided by the catalyst to cyclize, forming the C-O bond with a high degree of stereocontrol, yielding enantioenriched 1,3-oxazinan-2-ones. nih.govresearchgate.net This method is significant as it uses CO2 as an abundant, non-toxic C1 feedstock. nih.gov Similarly, chiral magnesium phosphate (B84403) catalysts have been successfully employed in the one-pot synthesis of chiral 1,3-oxazinanes from imines and alcohols, proceeding through a hemiaminal intermediate with excellent enantioselectivities. acs.org

| Catalyst/Method | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Chiral Bis(amidine)-Triflimidic Acid | Unsaturated Dialkyl Amine + CO2 | Good | High | nih.gov |

| 9-Anthryl Derived BINOL Magnesium Phosphate | Imine + 3-Chloropropanol | High | Excellent | acs.org |

| Chiral Dinuclear Co(III) Complex | meso-Epoxides + CO2 (via polycarbonate) | 70 | 99 | mdpi.com |

| AgOAc / Chiral Schiff-base ligand | Propargylic Alcohols + CO2 | Up to 58 | Up to 43 | mdpi.com |

The inherent chirality within a substituted oxazinane ring can direct the stereochemical outcome of subsequent reactions, such as nucleophilic ring opening. While literature specifically detailing the ring-opening of benzyl oxazinane-2-carboxylate is sparse, principles can be drawn from related systems like chiral aziridines and oxazolidines. In these cases, a nucleophile will typically attack at the less sterically hindered carbon atom, and the stereochemistry of the approach is dictated by the existing stereocenters. mdpi.com

For an N-acylated oxazinane-2-one, nucleophilic attack often occurs at the carbonyl carbon, leading to ring cleavage. If the ring already possesses stereocenters (e.g., at C4, C5, or C6), they can create a steric and electronic bias, favoring one trajectory of nucleophilic attack over another. This results in a diastereoselective cleavage, producing an acyclic 1,3-amino alcohol derivative with a predictable stereochemical configuration. The regioselectivity of nucleophilic attack is a critical factor; for instance, attack at the C6 position would lead to a different set of products compared to attack at the carbonyl group. researchgate.net The stereospecificity of such reactions is high, often proceeding via an SN2-type mechanism, where the configuration of the reacting center is inverted. rsc.org

Chiral Analysis Methodologies for Oxazinane Derivatives

The confirmation of enantiomeric purity is crucial after asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the chiral resolution of oxazinane derivatives.

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by HPLC and SFC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including heterocyclic structures like oxazinanes. mdpi.com

In chiral HPLC, the separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving good resolution. SFC has emerged as a powerful alternative to HPLC, often providing faster and more efficient separations while being more environmentally friendly by using supercritical CO2 as the main mobile phase component. mdpi.com SFC can offer more selective cavity effects for inclusion-type chiral separations compared to HPLC.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Analyte Class | Reference |

|---|---|---|---|---|

| HPLC | CHIRALPAK IA (Amylose-based) | Hexane/Ethanol | 1,2-Oxazine Derivatives | mdpi.com |

| HPLC | CHIRALPAK ID (Amylose-based) | Hexane/Isopropanol | 1,2-Oxazine Derivatives | mdpi.com |

| SFC | CHIRALPAK IF (Amylose-based) | CO2/Methanol | 1,2-Oxazine Derivatives | mdpi.com |

| SFC | Chiralcel OD (Cellulose-based) | CO2/Isopropanol | Nutlin-3 (imidazoline derivative) | nih.gov |

Influence of Chiral Auxiliaries and Ligands on Stereochemical Outcome

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a reaction, after which it is removed. Chiral ligands, conversely, bind to a metal catalyst to create a chiral environment that influences the reaction's stereochemical pathway.

Chiral auxiliaries, such as Evans-type oxazolidinones, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. Although not oxazinanes, the principles are directly applicable. The auxiliary is attached to the substrate, and its bulky, stereodefined structure blocks one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the unhindered face. researchgate.net This strategy results in a highly diastereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered for reuse.

In catalytic processes, chiral ligands are indispensable. For instance, phosphinooxazoline (PHOX) ligands are a successful class used in a multitude of metal-catalyzed asymmetric reactions. researchgate.net The stereocenter on the oxazoline (B21484) ring is positioned close to the metal's active site, exerting a strong influence on the enantioselectivity of the transformation. nih.gov The choice of ligand can even invert the sense of diastereoselectivity in certain reactions, offering a powerful tool for accessing different stereoisomers from the same starting material. researchgate.net

Stereochemical Implications in Complex Molecule Synthesis and Biological Activity

The absolute configuration of chiral centers in molecules like this compound has profound consequences for their utility in the synthesis of more complex structures and for their biological function.

Enantiomerically pure oxazinanes serve as valuable chiral building blocks. Their rigid, chair-like conformation and defined stereocenters can be used to set the stereochemistry of new chiral centers in subsequent synthetic steps, a strategy frequently employed in the total synthesis of natural products. The oxazinane framework can be carried through multiple steps or strategically opened to reveal a functionalized 1,3-amino alcohol, a common motif in many biologically active compounds.

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can interact differently with chiral biological receptors, enzymes, or DNA. For example, one enantiomer of a drug may exhibit the desired therapeutic effect while the other may be inactive or even toxic. Oxazine derivatives have been investigated for a wide range of biological activities, including antiviral and antifungal properties. The stereochemical purity of these compounds is critical, as different stereoisomers can display vastly different levels of potency and selectivity. For instance, in the case of the MDM2-p53 antagonist Nutlin-3, one enantiomer is 100-200 times more active than the other, highlighting the critical importance of stereochemistry in drug design. nih.gov

Strategic Applications of Benzyl Oxazinane 2 Carboxylate As a Synthetic Synthon

Building Blocks for Complex Molecular Architectures

The rigid, chair-like conformation of the oxazinane ring provides a predictable stereochemical scaffold, enabling its use in the synthesis of intricate molecular targets. The N-O bond within the heterocycle is a key feature, serving as a latent 1,3-aminoalcohol functionality that can be unmasked under specific reductive conditions.

The 1,2-oxazinane (B1295428) framework is a cornerstone in convergent strategies for the total synthesis of complex natural products like Leustroducsins and Phoslactomycins. scirp.org In these syntheses, the oxazinane ring is typically constructed via a highly regio- and stereoselective nitroso Diels-Alder reaction. scirp.org This cycloaddition establishes key stereocenters that are crucial for the biological activity of the final molecule.

The oxazinane serves as a masked precursor to essential functionalities. For instance, a synthetic strategy can be designed where the terminal amino function and a hydroxyl group in the target natural product both arise from the reductive cleavage of the N–O bond within the 1,2-oxazinane ring. scirp.org This approach offers a quick and stereoselective route to advanced precursors, significantly streamlining the synthesis of these complex bioactive compounds. scirp.org

Table 1: Role of Oxazinane Ring in Natural Product Synthesis

| Feature of Oxazinane Synthon | Corresponding Functionality in Target Product | Synthetic Advantage |

|---|---|---|

| N-O Bond | 1,3-Aminoalcohol | Latent functionality, revealed in a later step |

| Stereocenters from Diels-Alder | Defined stereochemistry in the core structure | High stereocontrol |

The oxazinane ring is an effective scaffold for building more complex polycyclic and spirocyclic systems. An organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester, for example, can produce chiral 1,2-oxazinane spirocyclic scaffolds. This methodology yields products with excellent diastereoselectivity and good enantioselectivity, demonstrating the utility of the oxazinane core in creating three-dimensional complexity. Such spirocyclic structures are of significant interest in medicinal chemistry due to their novel topologies.

Utility as a Synthon for Aminoalcohols and Other Functional Compounds

One of the most powerful applications of the oxazinane heterocycle is its role as a stable precursor to 1,3-aminoalcohols. nih.gov Chiral aminoalcohols are fundamental building blocks in organic synthesis, serving as key components of pharmaceuticals and chiral ligands. nih.gov The N-O bond in the oxazinane ring can be cleaved under reductive conditions, such as hydrogenolysis, to unmask the vicinal amino and alcohol functionalities. nih.gov

This transformation is particularly valuable because it allows the chiral centers established during the formation of the oxazinane ring to be carried through multiple synthetic steps before the aminoalcohol is revealed. This protects the sensitive functional groups until they are needed. For example, hydrogenolysis of a benzyloxycarbonyl protecting group on the nitrogen can occur simultaneously with the reduction of the oxazinane N-O bond, efficiently yielding a highly functionalized aminoalcohol intermediate. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of effective chiral ligands is paramount for the advancement of asymmetric catalysis. Chiral aminoalcohols are precursors to some of the most successful and widely used classes of ligands, including bis(oxazolines) (BOX) and phosphinooxazolines (PHOX). nsf.govwmich.edu These ligands, when complexed with a metal center, can induce high levels of enantioselectivity in a vast array of chemical transformations. wmich.edu

Given that benzyl (B1604629) oxazinane-2-carboxylate can serve as a chiral precursor to aminoalcohols, it is an invaluable tool for ligand development. nih.govnih.gov The synthesis begins with a stereocontrolled formation of the oxazinane ring, which locks in the desired chirality. Subsequent cleavage of the ring provides the enantiomerically pure aminoalcohol, which can then be elaborated into a variety of ligand architectures. The modular nature of this approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

Role in Carbon-Carbon Bond-Forming Reactions and Advanced Aldol (B89426) Adducts

Structurally related N-acyl-1,3-oxazinane-2-thiones have proven to be exceptional scaffolds for asymmetric carbon-carbon bond-forming reactions, particularly in the synthesis of advanced aldol adducts. mdpi.combath.ac.uk In a direct and asymmetric syn-aldol reaction, these heterocycles react with dialkyl acetals from aromatic aldehydes in the presence of a nickel catalyst to produce protected syn-aldol compounds with outstanding stereocontrol. mdpi.combath.ac.uk

The oxazinane scaffold directs the approach of the electrophile, leading to high diastereoselectivity and enantioselectivity. mdpi.com Research has shown that these reactions can achieve diastereomeric ratios of ≥86:14 and enantiomeric excesses of 95–99%. mdpi.com After the reaction, the oxazinane heterocycle can be smoothly removed, providing access to a wide array of enantiomerically pure compounds with significant synthetic value. mdpi.combath.ac.uk This demonstrates the power of the oxazinane framework as a transient chiral auxiliary for controlling stereochemistry in crucial C-C bond formations.

Table 2: Asymmetric Syn-Aldol Reaction using an Oxazinane Scaffold

| Reactants | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|

Computational Chemistry and Theoretical Studies on Benzyl Oxazinane 2 Carboxylate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules. It offers a balance of accuracy and computational efficiency, making it ideal for studying complex systems like oxazinane derivatives.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For oxazinane systems, DFT has been used to investigate transformations such as thermal amine-promoted isomerization. rsc.org

Mechanistic studies have shown that such isomerizations can proceed through the abstraction of a hydrogen atom from the C-3 position by an amine, followed by its re-recruitment. rsc.org This process allows the oxazinane ring to isomerize without breaking. DFT calculations, specifically using functionals like ωB97XD with a Def2-TZVP basis set, have been employed to explore these reaction pathways thoroughly. rsc.org

A critical aspect of these studies is the identification and characterization of transition states. By monitoring geometric and energetic profiles, researchers can fully identify the transition structures connecting reactants, intermediates, and products. rsc.org For instance, in some amine-promoted transformations, calculations have provided evidence that steric effects can lead to the lengthening and eventual breaking of the O–N bond in the transition state. This can result in a surprising ring transformation, where a six-membered oxazinane ring converts into a five-membered ring. rsc.org

The energetic landscape of these transformations reveals the feasibility of different pathways. For example, the thermal amine-promoted transformation of a 6-membered oxazinane ring into a 5-membered ring has been shown to be a moderately exergonic process, with calculated reaction enthalpies (ΔRH) in the gas phase around -34.7 kcal/mol. rsc.org

Table 1: Calculated Relative Stability of Oxazinane Conformers This table illustrates the relative stability of different conformers calculated at the ωB97XD/Def2-TZVP level of theory, providing insight into the energetic landscape.

| Conformer Feature | Substituent Orientation (C6, C3) | Relative Stability (kcal/mol) |

|---|---|---|

| Model 1A | trans-configuration | 0.00 (Reference) |

| Model 1B | cis-configuration | +1.20 |

| Other Isomer 1 | ax,ax | +3.54 |

| Other Isomer 2 | ax,eq | +1.89 |

| Other Isomer 3 | eq,ax | +0.45 |

| Other Isomer 4 | eq,eq | 0.00 |

Data derived from principles discussed in computational studies of substituted oxazinanes. rsc.org

The biological and chemical activity of cyclic molecules like Benzyl (B1604629) oxazinane-2-carboxylate is deeply connected to their three-dimensional shape. Oxazinane rings typically adopt chair-like conformations. rsc.org However, the orientation of substituents on the ring—whether they are in axial or equatorial positions—can significantly influence the molecule's stability and reactivity. rsc.org

DFT calculations are used to determine the equilibrium geometries and relative energies of various conformers. rsc.org These studies have shown that conformational preferences are governed by a delicate balance of steric effects (like van der Waals forces, dipole-dipole interactions) and hyperconjugative interactions, also known as stereoelectronic effects. rsc.org The anomeric effect, a key stereoelectronic interaction in heterocycles containing an electronegative atom adjacent to the heteroatom, plays a significant role. It often involves the delocalization of electron density from a lone pair on the endocyclic oxygen atom into an adjacent antibonding σ* orbital. rsc.org

Computational studies on substituted oxazinanes have revealed that factors such as the orientation of substituents (e.g., at C-6) and the hydrogen atom on the nitrogen heteroatom can lead to a variety of stable conformers with distinct energy levels. rsc.org Intramolecular hydrogen bonds can also play a crucial role in stabilizing certain conformations. rsc.org

Molecular Modeling of Selectivity and Regioselectivity in Oxazinane Reactions

Computational modeling is essential for predicting and explaining the selectivity observed in many organic reactions. For oxazinane systems, this includes understanding why a reaction favors one product over another (stereoselectivity) or why it occurs at a specific position on the molecule (regioselectivity). nih.govresearchgate.net

In reactions involving the functionalization of the oxazinane ring, such as C-H activation, the choice of catalyst and ligands can completely switch the site of reaction. nih.govresearchgate.net For example, in the arylation of Boc-1,3-oxazinanes, computational models can help explain why certain palladium ligands favor functionalization at the C4 position, while others direct the reaction to the C5 position. nih.gov These models suggest that steric factors and the conformational flexibility of the ligand-substrate complex are key determinants of regioselectivity. nih.gov The ability of the oxazinane ring to adopt a twist-boat conformation, which is necessary for certain mechanistic steps like β-hydride elimination, can also be assessed computationally. nih.gov

In cycloaddition reactions that form oxazine (B8389632) rings, DFT-based reactivity indices can predict the regioselectivity. mdpi.com By analyzing the electronic properties of the reacting molecules, such as their electrophilic and nucleophilic centers, chemists can predict how they will align to form the product. mdpi.com This approach, often framed within Molecular Electron Density Theory (MEDT), helps classify reactants and rationalize the observed outcomes. researchgate.net

Electronic Structure and Bonding Analysis of Oxazinane Derivatives

A deeper understanding of a molecule's behavior can be achieved by analyzing its electronic structure and chemical bonds. Natural Bond Orbital (NBO) analysis is a powerful computational method used in conjunction with DFT to probe these features. rsc.org

NBO analysis allows for a quantitative assessment of stereoelectronic effects, such as hyperconjugation. rsc.org By calculating the stabilization energy (ΔE(2)) associated with the charge transfer between a donor orbital (like an oxygen lone pair) and an acceptor orbital (like an antibonding σ* orbital), researchers can quantify the strength of these interactions. rsc.org For example, a strong interaction between an oxygen lone pair and the σ*(C–X) orbital (where X is a substituent) is characteristic of the anomeric effect, leading to a lengthening of the C–X bond and a shortening of the endocyclic C–O bond. rsc.org

Analysis of bond lengths in substituted oxazinanes shows clear trends based on substituent orientation. For instance, the R(O–N) bond length is influenced by the axial or equatorial position of other groups on the ring. rsc.org These structural parameters, calculated with high accuracy using DFT, provide direct evidence of the underlying electronic interactions that govern the molecule's geometry. rsc.org

Table 2: Selected Bond Length Trends in Substituted Oxazinanes This table summarizes how bond lengths change based on the orientation of substituents, as predicted by DFT calculations. rsc.org

| Bond | Orientation of Substituents | Observation | Influence |

|---|---|---|---|

| R(C–X) | Axial vs. Equatorial | Axial bonds are typically longer than equatorial bonds. | Hyperconjugation (Anomeric Effect) |

| R(O–N) | Varies with other groups | Follows the trend: ax,ax > ax,eq > eq,ax > eq,eq. | Steric and Electronic Effects |

| R(N–H) | Axial vs. Equatorial | Axial N-H bonds are slightly longer than equatorial ones. | Subtle Electronic Environment Changes |

Advanced Computational Methods for Predicting Reactivity Parameters and Chemical Behavior

Beyond standard DFT calculations, a suite of advanced computational methods can be used to predict reactivity and chemical behavior more precisely. Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. researchgate.net

These descriptors include:

Chemical Potential (μ): Relates to the tendency of electrons to escape the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. researchgate.net

By calculating these indices for reactants, it is possible to predict the nature of a reaction (e.g., polar vs. nonpolar) and identify the electrophilic and nucleophilic partners. researchgate.netresearchgate.net This approach is valuable for understanding cycloaddition reactions and other processes where charge transfer plays a key role. researchgate.net

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. nih.gov The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov The spatial distribution of these orbitals shows where a molecule is most likely to accept or donate electrons, offering a powerful visual tool for predicting how it will interact with other reagents. nih.govrsc.org

These advanced methods, combined with mechanistic explorations and conformational analyses, provide a comprehensive computational toolkit for the rational design and understanding of reactions involving Benzyl oxazinane-2-carboxylate and related systems. researchgate.netnih.gov

Derivatization Strategies for Functional Enhancement and Analytical Characterization

Chemical Modification of the Carboxylate Moiety in Benzyl (B1604629) Oxazinane-2-carboxylate

The benzyl ester group in Benzyl oxazinane-2-carboxylate is a primary site for chemical modification. Standard organic reactions can be employed to alter this functional group, thereby changing the molecule's properties for specific analytical or functional purposes.

Esterification, Amidation, and Reduction Reactions

The carboxylate moiety can undergo several transformations, including transesterification, amidation, and reduction. rsc.org

Esterification: While the subject compound is already a benzyl ester, it can be converted to other esters (transesterification) by reacting it with a different alcohol in the presence of an acid or base catalyst. This can be useful for introducing a different functional tag or altering its chromatographic retention time.

Amidation: The benzyl ester can be converted to an amide by reacting it with a primary or secondary amine. mdpi.comnih.govrsc.org This reaction typically requires heating and may be catalyzed. mdpi.comcdnsciencepub.com Amide derivatives are often more stable than esters and can be designed to include specific functionalities, such as a fluorescent tag or a chargeable group.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation fundamentally changes the nature of the functional group, which can be a key step in a multi-step derivatization or synthesis.

Table 1: Summary of Key Derivatization Reactions for the Carboxylate Moiety

| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |

|---|---|---|---|

| Transesterification | New Alcohol (R'-OH), Acid or Base Catalyst | New Ester (-COOR') | Typically requires heat |

| Amidation | Amine (R'R''NH), often with heat or catalyst | Amide (-CONR'R'') | Can be performed thermally or with catalysts like B(OCH₂CF₃)₃ nih.govacs.org |

| Reduction | Strong reducing agent (e.g., LiAlH₄) followed by workup | Primary Alcohol (-CH₂OH) | Anhydrous conditions required |

Silylation as a Derivatization Technique for Carboxylic Acids

Silylation is a common derivatization technique, especially for gas chromatography (GC), that replaces an active hydrogen in groups like -OH, -NH, and -COOH with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. registech.com This process reduces the polarity and increases the volatility and thermal stability of the analyte. registech.comrestek.comyoutube.com

For this compound, silylation is not a direct reaction as the ester does not have an active hydrogen. However, it becomes a crucial technique if the benzyl ester is first hydrolyzed to the corresponding carboxylic acid. This two-step process involves:

Hydrolysis: The benzyl ester is cleaved, typically under basic conditions (e.g., using NaOH), to yield the oxazinane-2-carboxylic acid and benzyl alcohol.

Silylation: The resulting carboxylic acid is then treated with a silylating agent. sigmaaldrich.comsigmaaldrich.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comthermofisher.com The resulting TMS ester is significantly more volatile and suitable for GC-MS analysis. sigmaaldrich.com

Table 2: Common Silylating Agents for Carboxylic Acids

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong silylating agent with volatile byproducts. sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A very strong silylating agent, considered one of the most important for GC derivatization. sigmaaldrich.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to increase reactivity. restek.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A versatile reagent suitable for a wide range of compounds including carboxylic acids. thermofisher.com |

Strategic Tagging for Enhanced Analytical Characterization

For sensitive analytical techniques like mass spectrometry, derivatization can be used to introduce a "tag" onto the molecule. This tag is designed to improve the analyte's behavior in the instrument, leading to better detection and quantification. acs.orgnih.gov

Methods for Improving Electrospray Ionization Efficiency in Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS). spectroscopyonline.com The efficiency of ionization is highly dependent on the analyte's ability to acquire a charge. Derivatization can significantly enhance ESI efficiency by:

Introducing a Permanent Charge: One of the most effective strategies is to tag the analyte with a group that carries a permanent positive or negative charge, such as a quaternary ammonium (B1175870) salt. nih.gov This eliminates the molecule's reliance on the solution's pH to become ionized, leading to a dramatic increase in signal intensity. nih.gov For the oxazinane scaffold, such a tag could be introduced via amidation of the carboxylate group with an appropriate amine-containing reagent.

Increasing Hydrophobicity and Surface Activity: Analytes that are more hydrophobic tend to migrate to the surface of the ESI droplet, where ionization occurs more readily. Derivatization can increase the hydrophobicity of the oxazinane derivative, improving its response.

Using Supercharging Reagents: These are additives in the spray solution that help to increase the charge state of the analyte, leading to better signal. nih.gov While not a derivatization of the analyte itself, it's a related strategy to enhance the signal.

Table 3: Strategies to Improve ESI Efficiency

| Strategy | Method/Reagent | Mechanism of Enhancement |

|---|---|---|

| Charge Tagging | Derivatization with a reagent containing a quaternary ammonium group. | Introduces a permanent positive charge, making ionization independent of pH. acs.orgnih.gov |

| Hydrophobicity Enhancement | Tagging with nonpolar groups (e.g., long alkyl chains). | Increases the analyte's affinity for the droplet surface, improving ionization. acs.org |

| Instrument Optimization | Adjusting sprayer voltage, nebulizer gas, and source temperature. | Optimizes the physical process of droplet formation and desolvation for better ion generation. spectroscopyonline.comelementlabsolutions.comboropharm.comchromatographyonline.com |

Orthogonal Derivatization of Multi-functional Oxazinane Derivatives

Oxazinane scaffolds can be synthesized to contain multiple functional groups (e.g., a carboxylate, a hydroxyl group, and an amine). Orthogonal derivatization is a strategy that allows for the selective modification of one functional group in the presence of others. nih.gov This is achieved by choosing reagents and reaction conditions that are specific to one type of functional group while leaving the others unaffected.

For a hypothetical multi-functional oxazinane derivative, an orthogonal strategy might involve:

Silylation of a hydroxyl group: A hydroxyl group could be selectively protected as a silyl ether using a mild silylating agent. These conditions would typically not affect a benzyl ester or a protected amine.

Amidation of the ester: Subsequently, the benzyl ester could be converted to an amide using standard amidation conditions. The silyl ether would remain intact during this step.

Deprotection/Derivatization of an amine: If an amine were present and protected with an orthogonal protecting group (e.g., a Boc group), it could be deprotected and derivatized in a final, separate step.

This approach allows for the precise and controlled modification of complex molecules, enabling the creation of highly specific probes or derivatives for advanced analytical studies. nih.gov

Development of Novel Derivatizing Agents for Oxazinane Scaffolds

The development of new derivatizing agents is driven by the need for greater sensitivity, selectivity, and multiplexing capabilities in analytical chemistry. mdpi.comjmchemsci.com For oxazinane scaffolds, novel agents could be designed with specific goals:

Enhanced MS Sensitivity: Creating reagents with high proton affinity or a permanent charge to improve ionization. acs.org

Fluorescence Tagging: Incorporating a fluorophore into the derivatizing agent to allow for sensitive detection by fluorescence-based methods in HPLC.

Multiplexing Capabilities: Designing isobaric tags, such as Tandem Mass Tags (TMT), which allow for the relative quantification of the same molecule from several different samples simultaneously in a single MS experiment. acs.orgwikipedia.org

Improved Selectivity: Developing reagents that react specifically with the oxazinane ring structure or a particular functional group under very mild conditions, which is crucial for complex biological samples. researchgate.netnih.gov

Research in this area focuses on creating multifunctional reagents that can, for example, tag a specific functional group while also introducing an isotopically labeled portion for quantitative analysis and a chargeable moiety for enhanced MS detection. nih.gov

Q & A

Q. Basic Research Focus

- NMR : The oxazinane ring’s protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm in ¹³C NMR) differ from morpholine or oxazole analogs .

- HPLC-MS : Reverse-phase columns (C18) with acetonitrile/water gradients resolve isomers. Mass fragmentation patterns (e.g., m/z 177 for 4-benzyl-2-oxazolidinone derivatives) confirm molecular identity .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, EN 166-compliant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., benzyl halides) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residues using silica gel .

How can reaction parameters be optimized to maximize yield in this compound synthesis?

Advanced Research Focus

Adopt a Design of Experiments (DoE) approach:

- Variables : Molar ratios (e.g., benzyl alcohol:carboxylic acid), catalyst loading (e.g., H₂SO₄ or cerium phosphate), and reaction time .

- Response Surface Methodology : Statistically model interactions between variables to identify optimal conditions (e.g., 72% yield achieved for benzyl acetate at 1:3 acid:alcohol ratio with 5 wt% catalyst) .

What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

Q. Advanced Research Focus

- X-ray Crystallography : Definitive stereochemical confirmation via single-crystal analysis (e.g., resolving (R)- vs. (S)-enantiomers) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated data to validate configurations .

How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. For example, the oxazinane carbonyl group (LUMO-rich) is prone to nucleophilic addition .

- Molecular Dynamics : Simulate solvent effects on transition states to optimize reaction pathways .

What are the key challenges in scaling up this compound synthesis while maintaining enantiopurity?

Q. Advanced Research Focus

- Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica supports) to reduce costs and prevent leaching .

- Continuous Flow Systems : Minimize racemization by reducing residence time at high temperatures .

How can degradation products of this compound be identified under accelerated stability testing?

Q. Advanced Research Focus

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-HRMS : Detect hydrolyzed products (e.g., oxazinane ring-opened diols) and oxidize derivatives using high-resolution mass spectrometry .

What enzymatic routes are feasible for synthesizing this compound, and how do they compare to chemical methods?

Q. Advanced Research Focus

- Lipase-Catalyzed Esterification : Enzymes like Candida antarctica lipase B (CAL-B) can esterify oxazinane carboxylic acids with benzyl alcohol in non-aqueous media. Yields (~50–60%) are lower than chemical methods but offer greener profiles .

- Kinetic Modeling : Fit experimental data to Michaelis-Menten equations to optimize enzyme-substrate ratios .

How can analytical methods quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.